molecular formula C12H8F6O B2730249 3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone CAS No. 59382-41-1

3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone

Cat. No.: B2730249
CAS No.: 59382-41-1
M. Wt: 282.185
InChI Key: ASLXJDCPLOELMR-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone is a fluorinated aromatic ketone characterized by a cyclopropyl group attached to a ketone functionality and a 3,5-bis(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) groups confer high electron-withdrawing effects and lipophilicity, making the compound valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6O/c13-11(14,15)8-3-7(10(19)6-1-2-6)4-9(5-8)12(16,17)18/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLXJDCPLOELMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3,5-bis(trifluoromethyl)phenyl cyclopropyl ketone serves as a versatile building block for synthesizing more complex fluorinated organic compounds. These compounds are valuable in materials science and pharmaceuticals due to their unique properties.

Biology

The compound's distinct properties make it useful in biological research, particularly in studying enzyme interactions and protein-ligand binding. Its ability to form strong hydrogen bonds and hydrophobic interactions enhances its binding affinity to target proteins, making it a potential lead compound in drug design .

Medicine

In medicinal chemistry, this compound is being explored as a candidate for developing new therapeutic agents. Its stability and bioactivity suggest that it could play a role in treating various diseases by modulating enzyme activity or receptor interactions .

Industry

The compound finds applications in the production of specialty chemicals and advanced materials. Its robustness and functional versatility make it suitable for use in various industrial processes .

Case Studies

  • Drug Design Studies : Research has demonstrated that compounds containing trifluoromethyl groups exhibit enhanced potency in inhibiting specific enzymes compared to their non-fluorinated counterparts. These findings suggest that this compound could be optimized for improved therapeutic efficacy in drug development .
  • Biological Activity Assessments : Studies have shown that the incorporation of trifluoromethyl groups can significantly improve the bioactivity of compounds against various biological targets. This highlights the potential of this compound in developing new pharmaceuticals .

Mechanism of Action

The mechanism by which 3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions with target proteins. This interaction can modulate the activity of enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3',5'-Bis(trifluoromethyl)acetophenone (CAS 30071-93-3)
  • Structure : Differs by lacking the cyclopropyl group; instead, a methyl ketone is attached to the trifluoromethyl-substituted phenyl ring.
  • Properties: Higher solubility in organic solvents compared to cyclopropyl analogs due to reduced steric hindrance. Widely used in asymmetric reductions (e.g., bioreduction via Rhodococcus erythropolis XS1012 to produce chiral alcohols) .
3,5-Bis(trifluoromethyl)benzoyl Chloride (CAS 785-56-8)
  • Structure : Replaces the cyclopropyl ketone with a reactive acyl chloride group.
  • Properties :
    • Boiling point: 65–67°C (12 mm Hg); density: 1.526 g/mL .
    • High reactivity in nucleophilic acyl substitution (e.g., esterification, amidation).
    • Priced at JPY 5,600/5g, indicating specialized applications in synthetic chemistry .
3,5-Bis(trifluoromethyl)benzyl Alcohol (CAS 32707-89-4)
  • Structure : Contains a benzyl alcohol group instead of a ketone.
  • Properties :
    • Melting point: 54–56°C; higher polarity than ketone analogs due to the -OH group.
    • Used as a precursor for ethers or esters, with a price of JPY 10,800/5g .

Cyclopropane vs. Larger Cycloalkanes

3,5-Bis(trifluoromethyl)phenyl Cyclopentyl Ketone
  • Structure : Cyclopentyl group replaces cyclopropane.
  • Properties: Reduced ring strain compared to cyclopropyl analogs, leading to lower reactivity. Enhanced thermal stability due to relaxed cycloalkane geometry. No direct data on synthesis or applications, but inferred from related cyclopentyl-containing compounds in .

Carboxylic Acid Derivatives

3,5-Bis(trifluoromethyl)benzoic Acid (CAS 725-89-3)
  • Structure : Carboxylic acid replaces the ketone.
  • Properties :
    • Melting point: 140–144°C; strong acidity (pKa ~1–2) due to electron-withdrawing -CF₃ groups .
    • Used as a ligand in catalysis or a building block for metal-organic frameworks. Priced at JPY 10,000/25g .

Comparative Data Table

Compound Name Functional Group Key Properties Price (JPY) Applications References
3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone Ketone + cyclopropane High reactivity, lipophilic N/A Synthetic intermediates Inferred
3',5'-Bis(trifluoromethyl)acetophenone Methyl ketone Bioreduction substrate, moderate solubility 12,000/25g Chiral alcohol production
3,5-Bis(trifluoromethyl)benzoyl chloride Acyl chloride bp 65–67°C, reactive 5,600/5g Ester/amide synthesis
3,5-Bis(trifluoromethyl)benzyl alcohol Benzyl alcohol mp 54–56°C, polar 10,800/5g Ether/ester precursors
3,5-Bis(trifluoromethyl)benzoic acid Carboxylic acid mp 140–144°C, acidic 10,000/25g Catalysis, MOFs

Key Research Findings

  • Reactivity : Cyclopropyl ketones exhibit higher strain-driven reactivity than cyclopentyl or linear analogs, favoring ring-opening reactions .
  • Biocatalysis: Acetophenone derivatives (e.g., 3',5'-bis(trifluoromethyl)acetophenone) are reduced enantioselectively using microbial cells, achieving >90% yield in some cases .
  • Cost : Cyclopropyl-containing compounds are generally more expensive due to complex synthesis (e.g., cyclopropanation via Simmons-Smith reactions).

Biological Activity

3,5-Bis(trifluoromethyl)phenyl cyclopropyl ketone is a chemical compound notable for its unique structural features and potential biological activities. The incorporation of trifluoromethyl groups significantly influences its reactivity and pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H8F6O
  • Molecular Weight : Approximately 258.16 g/mol
  • Physical State : Solid (white to almost white powder)
  • Melting Point : 55 °C

The presence of two trifluoromethyl groups at the 3 and 5 positions of the phenyl ring enhances the compound's lipophilicity and stability, making it an interesting candidate for various biological applications.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. One notable pathway involves its role in modulating the activity of certain enzymes and receptors.

Enzyme Inhibition

Research indicates that compounds with trifluoromethyl groups can enhance potency against various biological targets. For instance, studies have shown that similar trifluoromethyl-substituted compounds exhibit increased inhibition of 5-hydroxytryptamine (5-HT) uptake compared to non-fluorinated analogs . This suggests a potential application in treating conditions related to serotonin dysregulation.

Apoptosis Induction

A study involving N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), a derivative of the compound, demonstrated significant anti-cancer effects. NHDC inhibited liver cancer cell growth through the activation of HNF 4α and downregulation of the STAT3 pathway, leading to apoptosis in HepG2 and Hep3B cells . This mechanism highlights the potential of trifluoromethyl-containing compounds in cancer therapy.

Case Studies

  • Anti-Cancer Activity
    • Study Overview : NHDC was tested for its efficacy against liver cancer cells.
    • Findings : Treatment with NHDC resulted in a dose-dependent inhibition of cell growth and colony formation. The compound also induced expression of apoptosis-regulating genes.
    • : The study concluded that NHDC could be a promising candidate for liver cancer treatment due to its ability to inhibit tumor growth through specific molecular pathways .
  • Trifluoromethyl Group Influence
    • Research Context : A review analyzed FDA-approved drugs containing trifluoromethyl groups.
    • Key Insight : The inclusion of trifluoromethyl moieties was linked to enhanced pharmacological properties, such as increased potency and improved metabolic stability .
    • Implication : This reinforces the importance of trifluoromethyl substitutions in drug design and development.

Data Table: Comparison of Related Compounds

Compound NameStructure TypeKey Features
This compoundCyclopropyl KetoneTwo trifluoromethyl groups
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamideNaphthofuranAnti-cancer activity via HNF 4α modulation
4-TrifluoromethylbenzophenoneBenzophenoneDifferent substitution pattern

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-bis(trifluoromethyl)phenyl cyclopropyl ketone, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene with cyclopropanecarbonyl chloride under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃).
  • Key variables : Temperature (0–5°C to minimize side reactions), solvent (anhydrous dichloromethane), and stoichiometric ratios (1:1.2 substrate-to-acyl chloride). Yield optimization requires inert atmosphere handling due to moisture sensitivity .
  • Data contradiction : Conflicting reports on AlCl₃ vs. FeCl₃ efficiency (60–75% yields) may arise from residual moisture or competing electrophilic substitution pathways.

Q. How can researchers verify the purity of this compound, and what analytical techniques are critical?

  • Methodology :

  • GC-MS : Detects volatile impurities (e.g., unreacted cyclopropanecarbonyl chloride).
  • ¹H/¹³C NMR : Key signals include the cyclopropyl CH₂ (δ 1.2–1.8 ppm, triplet) and ketone carbonyl (δ 205–210 ppm in ¹³C). Compare with NIST’s benzoic acid derivatives for trifluoromethyl group electronic effects .
  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8–10 min.

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence the ketone’s reactivity in nucleophilic addition reactions?

  • Methodology :

  • Kinetic studies : Compare reaction rates with non-fluorinated analogs (e.g., 3,5-dimethylphenyl cyclopropyl ketone) using Grignard reagents.
  • DFT calculations : Analyze LUMO energy levels to quantify electrophilicity. Trifluoromethyl groups lower LUMO by ~1.5 eV, enhancing susceptibility to nucleophilic attack.
  • Contradictions : Some studies report reduced reactivity due to steric hindrance; reconcile via Hammett plots (σ⁺ values for CF₃ = +0.61) .

Q. What challenges arise in characterizing the cyclopropane ring’s strain via spectroscopic methods?

  • Methodology :

  • X-ray crystallography : Resolve bond angles (cyclopropane C-C-C ~60°) to confirm strain.
  • IR spectroscopy : Strained C-C bonds show absorption at 950–1000 cm⁻¹.
  • Contradictions : NMR coupling constants (J = 8–10 Hz for cyclopropyl CH₂) may overlap with aromatic signals; use 2D COSY or NOESY for resolution .

Q. How can researchers resolve discrepancies in reported melting points (e.g., 77–82°C vs. 85–88°C)?

  • Methodology :

  • DSC analysis : Determine exact melting ranges and polymorph transitions.
  • Recrystallization : Test solvents (hexane vs. ethyl acetate) to isolate stable crystalline forms.
  • Hypothesis : Impurities (e.g., residual acyl chloride) or hydrate formation may lower observed mp; use Karl Fischer titration for moisture quantification .

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